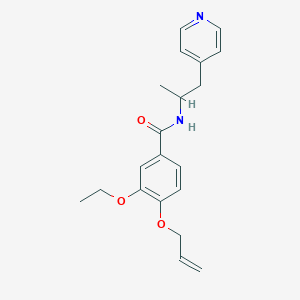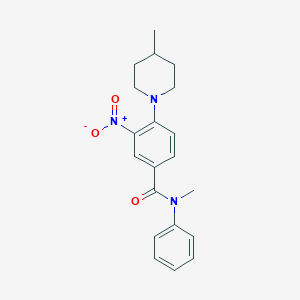![molecular formula C22H29ClN2O2 B4141624 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4141624.png)
2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide
説明
2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide, also known as ACPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ACPA belongs to the class of compounds known as cannabinoid receptor agonists and has been shown to selectively activate the CB1 receptor.
作用機序
2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide selectively activates the CB1 receptor, which is one of the two main cannabinoid receptors found in the human body. The CB1 receptor is primarily located in the central nervous system and is involved in the regulation of various physiological processes such as pain, appetite, and mood. 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has been shown to have a high affinity for the CB1 receptor and can activate it with greater potency than other cannabinoid receptor agonists.
Biochemical and Physiological Effects
2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of inflammatory and neuropathic pain. 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. In addition, 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has been shown to reduce food intake and body weight in animal models of obesity and diabetes.
実験室実験の利点と制限
One of the advantages of using 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide in lab experiments is its high selectivity for the CB1 receptor. This allows researchers to study the specific effects of CB1 receptor activation without the potential confounding effects of activating other receptors. 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide is also relatively stable and can be easily synthesized in large quantities.
One limitation of using 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide in lab experiments is its limited solubility in water. This can make it difficult to administer to animals and can limit its use in certain experimental designs. In addition, the effects of 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide may vary depending on the species and strain of animal used in experiments.
将来の方向性
There are several potential future directions for research on 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide. One area of interest is the potential use of 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide in the treatment of addiction and withdrawal symptoms. 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has been shown to reduce the rewarding effects of drugs of abuse in animal models, suggesting that it may have potential as a treatment for addiction.
Another area of interest is the potential use of 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, suggesting that it may have potential as a treatment for other neurodegenerative diseases.
Finally, there is interest in developing more selective and potent CB1 receptor agonists based on the structure of 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide. These compounds may have improved therapeutic potential and fewer side effects than currently available treatments.
Conclusion
In conclusion, 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It selectively activates the CB1 receptor and has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has potential applications in the treatment of obesity, diabetes, addiction, and neurodegenerative diseases. While there are limitations to its use in lab experiments, 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide remains an important tool for studying the effects of CB1 receptor activation and developing new treatments for a variety of medical conditions.
科学的研究の応用
2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has also been investigated for its potential use in the treatment of obesity, diabetes, and metabolic disorders. In addition, 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has been studied for its potential use in the treatment of addiction and withdrawal symptoms.
特性
IUPAC Name |
2-(1-adamantyl)-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O2/c23-19-10-18(1-2-20(19)25-3-5-27-6-4-25)24-21(26)14-22-11-15-7-16(12-22)9-17(8-15)13-22/h1-2,10,15-17H,3-9,11-14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDSLJVEFSKSRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CC34CC5CC(C3)CC(C5)C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B4141542.png)
methanol](/img/structure/B4141545.png)
![N-benzyl-2-{[({4-ethyl-5-[(2-furoylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4141546.png)
![4-(3-hydroxy-7,7-dimethyl-5-oxo-2-phenyl-4,5,6,7,8,9-hexahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)-2-methoxyphenyl acetate](/img/structure/B4141575.png)
![N-[2-(methylthio)ethyl]-3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4141587.png)
![{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4141588.png)

![4-bromo-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4141595.png)


![2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]acetamide](/img/structure/B4141612.png)
![N-{[4-allyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzamide](/img/structure/B4141619.png)
![methyl 2-({[(4-methyl-5-{2-methyl-1-[(3-methylbenzoyl)amino]propyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4141628.png)
![N-(4-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B4141635.png)